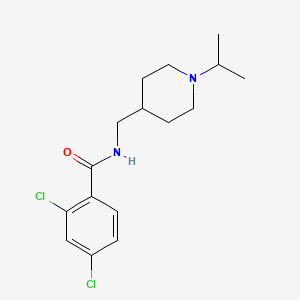

2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMKAIWJOPJJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.

Benzamide Formation: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Substituted benzamides with different functional groups.

Oxidation: Piperidine N-oxides.

Reduction: Secondary amines.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and modifications.

Biology

In biological research, it has been utilized in studies involving:

- Receptor Binding : Investigating interactions with specific receptors which may lead to insights into cellular signaling pathways.

- Enzyme Inhibition : Evaluating its potential as an inhibitor for various enzymes involved in metabolic processes.

Medicine

The compound shows promise as a therapeutic agent in drug discovery:

- Anticancer Potential : Studies have indicated that similar benzamide derivatives exhibit anticancer properties by targeting specific cancer cell lines. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against human colorectal carcinoma cells (HCT116) .

- Antimicrobial Activity : Research has highlighted the antimicrobial effects of related benzamides against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Industry

In industrial applications, this compound is being explored for:

- Agrochemicals : Its chemical properties make it suitable for developing herbicides or pesticides.

- Pharmaceuticals : The synthesis of novel drugs targeting various diseases is an ongoing area of research.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| N9 | Anticancer | HCT116 Cell Line | 5.85 |

| N18 | Anticancer | HCT116 Cell Line | 4.53 |

| N1 | Antimicrobial | Gram-positive Bacteria | 1.27 |

| N22 | Antimicrobial | Gram-negative Bacteria | 2.60 |

Case Study Example

A study evaluating the anticancer activity of substituted benzamides found that compounds structurally related to 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exhibited selective toxicity towards cancer cells compared to normal cells. The findings suggested that modifications in the aromatic ring can enhance biological activity while reducing adverse effects on healthy tissues .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves binding to specific molecular targets such as receptors or enzymes. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorobenzamide: Lacks the piperidine ring and is less complex.

N-((1-Isopropylpiperidin-4-yl)methyl)benzamide: Lacks the chlorine substituents on the benzene ring.

Uniqueness

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the combination of the dichlorobenzene moiety and the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, examining its mechanisms, effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its structural features allow it to modulate receptors associated with pain, anxiety, and sedation. Specifically, it may influence the following pathways:

- Dopaminergic Pathway : Modulates dopamine release, potentially affecting mood and reward mechanisms.

- Serotonergic Pathway : May alter serotonin levels, impacting anxiety and depression.

- GABAergic Activity : Could enhance GABA receptor activity, leading to sedative effects.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Demonstrated efficacy in reducing pain responses in animal models.

- Sedative Properties : Induces sedation in various test subjects, including rodent models.

- Antidepressant Activity : Shows potential in alleviating symptoms of depression through serotonergic modulation.

Data Table: Biological Activities

Case Study 1: Analgesic Efficacy

In a study conducted on rodents, this compound was administered to evaluate its analgesic properties. Results indicated a dose-dependent reduction in pain response measured by the hot plate test, suggesting effective analgesic activity.

Case Study 2: Sedative Effects

A recent investigation using zebrafish as a model organism demonstrated that the compound significantly reduced locomotor activity. The findings suggest that it may act as a central nervous system depressant, supporting its potential use as a sedative agent.

Research Findings

Recent studies have focused on elucidating the specific receptor interactions of this compound.

Key Findings:

- Receptor Binding Affinity : High affinity for dopamine D2 and serotonin 5-HT2A receptors was observed.

- Behavioral Studies : In behavioral assays, the compound exhibited significant anxiolytic effects at lower doses while maintaining analgesic properties.

Q & A

Q. Q1. What are the established synthetic routes for 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, and what reaction conditions are critical for yield optimization?

Answer: The compound is synthesized via multi-step reactions involving amidation and coupling. A key intermediate is formed by coupling a chlorinated benzoyl chloride derivative with a piperidine-containing amine under basic conditions (e.g., using triethylamine in dichloromethane). Critical parameters include:

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .

- Purification : Column chromatography (e.g., silica gel with chloroform:methanol gradients) is essential for isolating high-purity products, as seen in similar benzamide syntheses (yields ~48–72%) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

- NMR spectroscopy : and NMR (CDCl/CDOD) confirm regiochemistry and stereochemistry. Peaks for aromatic protons (δ 6.2–7.8 ppm) and piperidine methyl groups (δ 0.8–1.0 ppm) are diagnostic .

- Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z 488.6 [M+H]) and validates molecular weight .

- Elemental analysis : Used to verify purity (>95%) by matching calculated and observed C/H/N ratios .

Q. Q3. What solubility and stability profiles are reported for this compound under experimental conditions?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or DMF (>10 mg/mL), making these solvents suitable for in vitro assays .

- Stability : Stable at −20°C for >6 months. In solution, avoid prolonged exposure to light or high temperatures (>40°C) to prevent degradation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

Answer: Yield discrepancies (e.g., 39% vs. 72% in similar compounds) often arise from:

- Reagent stoichiometry : Excess acyl chloride (1.2–1.5 equiv) improves amidation efficiency .

- Catalyst use : Adding DMAP (4-dimethylaminopyridine) accelerates coupling reactions, as demonstrated in benzamide derivatives .

- Workup protocols : Acid-base extraction (e.g., HCl wash) removes unreacted starting materials, enhancing purity and yield .

Methodological recommendation : Compare TLC monitoring at each step and optimize reaction time (e.g., 12–24 hours for coupling) .

Q. Q5. What experimental strategies validate the compound’s hypothesized mechanism of action in bacterial enzyme inhibition?

Answer:

- Enzyme assays : Target bacterial acyl carrier protein synthase (AcpS-PPTase) using -radiolabeled substrates to measure inhibition kinetics (IC) .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity to the PPTase active site, guided by structural analogs .

- Resistance studies : Assess bacterial susceptibility in knockout strains lacking target enzymes to confirm specificity .

Q. Q6. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

- Animal models : Administer the compound intravenously (1–5 mg/kg) in rodents and collect plasma/tissue samples at intervals (0–24 hours) for LC-MS/MS analysis .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

- Metabolite identification : Use HR-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Data Analysis and Interpretation

Q. Q7. How should conflicting NMR or crystallography data be addressed during structural verification?

Answer:

- Crystallographic validation : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate), compare X-ray diffraction data with computational models (e.g., Mercury CSD) .

- Dynamic effects : For NMR discrepancies (e.g., split peaks in piperidine protons), conduct variable-temperature NMR to assess conformational flexibility .

Q. Q8. What statistical methods are recommended for analyzing dose-response relationships in enzyme inhibition assays?

Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC and Hill slopes .

- Error analysis : Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals for potency metrics .

Methodological Innovations

Q. Q9. How can continuous flow reactors improve the scalability of synthesis?

Answer:

Q. Q10. What computational tools are effective for predicting off-target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.